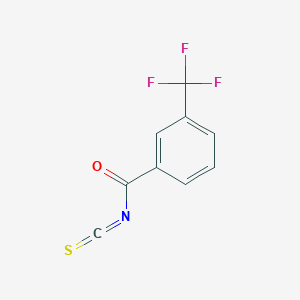![molecular formula C22H32O5 B2946441 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid CAS No. 141522-67-0](/img/structure/B2946441.png)
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is a complex organic compound with the molecular formula C22H32O5. It is known for its unique structure, which includes a benzenecarboxylic acid moiety linked to a long aliphatic chain through an ester linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid typically involves multiple steps. One common synthetic route starts with the esterification of benzenecarboxylic acid with 11-hydroxyundecanoic acid. This intermediate is then reacted with butenoyl chloride to introduce the butenoyloxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of esterification and subsequent functional group modifications are applicable. Large-scale production would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce additional functional groups.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The benzenecarboxylic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Introduction of carboxylic acid or ketone groups.
Reduction: Formation of primary or secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the benzenecarboxylic acid moiety.
科学的研究の応用
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of specialty polymers and coatings
作用機序
The mechanism of action of 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is not fully understood. its effects are believed to be mediated through interactions with cellular membranes due to its amphiphilic structure. This allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules.
類似化合物との比較
Similar Compounds
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzoic acid: Similar structure but with a benzoic acid moiety.
11-(3-Butenoyloxy)undecanoic acid: Lacks the benzenecarboxylic acid moiety.
4-{[11-(3-Butenoyloxy)undecyl]oxy}phenylacetic acid: Contains a phenylacetic acid moiety instead of benzenecarboxylic acid.
Uniqueness
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is unique due to its combination of a long aliphatic chain with a benzenecarboxylic acid moiety, providing both hydrophobic and hydrophilic properties. This amphiphilic nature makes it particularly useful in applications requiring molecular self-assembly or interaction with lipid membranes .
特性
IUPAC Name |
4-(11-but-3-enoyloxyundecoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-12-21(23)27-18-11-9-7-5-3-4-6-8-10-17-26-20-15-13-19(14-16-20)22(24)25/h2,13-16H,1,3-12,17-18H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSAFBJUBJGXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2946358.png)
![N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2946359.png)

![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
![2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2946366.png)
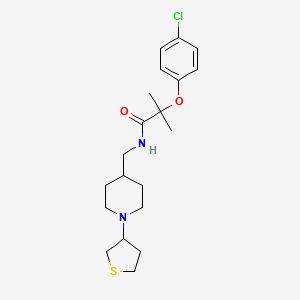
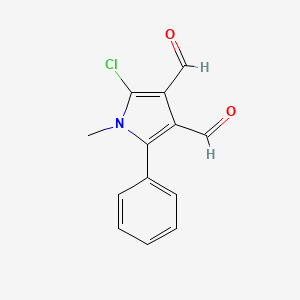
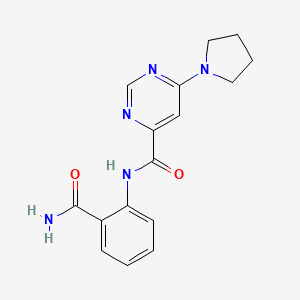
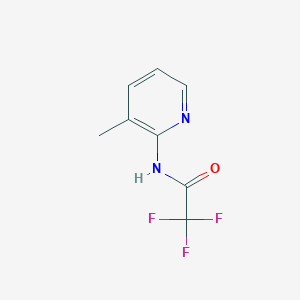
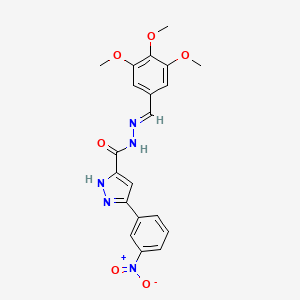
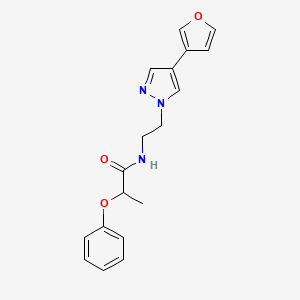
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
